Bis-PEG6-Säure

Übersicht

Beschreibung

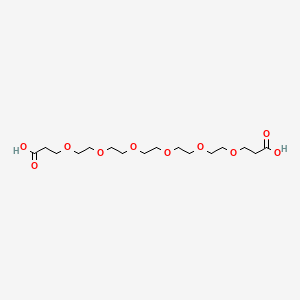

Bis-PEG6-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Synthesis Analysis

The synthesis of Bis-PEG6-acid involves the reaction of the terminal carboxylic acids with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . More detailed synthesis methods and characterization of PEG derivatives are described in a paper on the synthesis and characterization of poly(ethylene glycol) derivatives .Molecular Structure Analysis

Bis-PEG6-acid has a molecular weight of 382.40 and a chemical formula of C16H30O10 . It contains two terminal carboxylic acid groups and a hydrophilic PEG spacer .Chemical Reactions Analysis

The terminal carboxylic acids of Bis-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property makes it useful in the synthesis of PROTACs .Physical And Chemical Properties Analysis

Bis-PEG6-acid is a solid substance with a molecular weight of 382.40 and a chemical formula of C16H30O10 . It is white to off-white in color .Wissenschaftliche Forschungsanwendungen

Biokonjugation

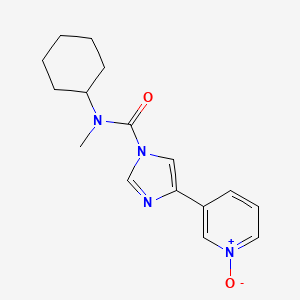

Bis-PEG6-Säure kann in der Biokonjugation verwendet werden, einer chemischen Strategie zur Bildung einer stabilen kovalenten Bindung zwischen zwei Molekülen, üblicherweise einem Protein und einem Markierungsmittel. Die terminalen Carbonsäuren von this compound können in Gegenwart von Aktivatoren (z. B. EDC oder DCC) mit primären Amingruppen reagieren, um eine stabile Amidbindung zu bilden {svg_1} {svg_2}.

Arzneimittelverabreichung

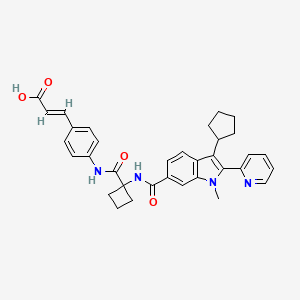

In Arzneimittelverabreichungssystemen kann this compound als Linker verwendet werden, um Arzneimittel an Träger wie Nanopartikel oder Antikörper zu koppeln. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien, was die Pharmakokinetik und Bioverteilung des Arzneimittels verbessern kann {svg_3} {svg_4}.

Antikörper-Arzneimittel-Konjugate (ADCs)

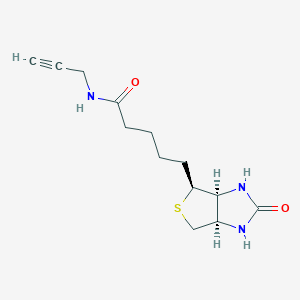

This compound kann bei der Entwicklung von ADCs verwendet werden. ADCs sind komplexe Moleküle, die aus einem Antikörper bestehen, der an ein biologisch aktives, zytotoxisches (krebshemmendes) Arzneimittel gebunden ist. Durch die Verwendung eines Linkers wie this compound kann das Arzneimittel selektiv an der Zielstelle freigesetzt werden, was die Wirksamkeit verbessert und die systemische Toxizität reduziert {svg_5}.

Oberflächenmodifikation

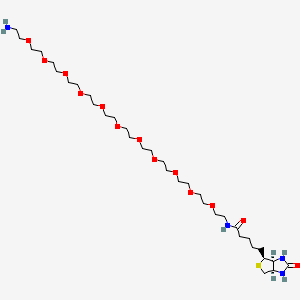

This compound kann zur Oberflächenmodifikation von Materialien wie Nanopartikeln oder medizinischen Geräten verwendet werden. Der PEG-ylierungsprozess kann die Biokompatibilität verbessern und die Immunogenität dieser Materialien reduzieren {svg_6} {svg_7}.

Diagnostische Assays

This compound kann in diagnostischen Assays verwendet werden, bei denen sie als Linker dienen kann, um Detektionsmoleküle (wie Fluorophore oder Enzyme) an Antikörper oder andere Zielmoleküle zu koppeln. Dies kann die Empfindlichkeit und Spezifität des Assays verbessern {svg_8} {svg_9}.

Proteomikforschung

In der Proteomikforschung kann this compound als Quervernetzer verwendet werden, um Protein-Protein-Wechselwirkungen zu untersuchen. Der PEG-Linker kann Flexibilität bieten und die sterische Hinderung reduzieren, was genauere Interaktionsstudien ermöglicht {svg_10}.

Wirkmechanismus

Target of Action

Bis-PEG6-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The Bis-PEG6-acid linker connects the E3 ligase ligand and the target protein ligand in a PROTAC molecule . The terminal carboxylic acids of Bis-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ligase and the target protein simultaneously, bringing them into close proximity. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by Bis-PEG6-acid, through its role in PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By directing specific proteins for degradation, PROTACs can modulate the levels of these proteins and thereby influence the biochemical pathways in which they are involved.

Pharmacokinetics

The hydrophilic peg spacer in bis-peg6-acid increases solubility in aqueous media , which could potentially enhance its bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific PROTAC in which Bis-PEG6-acid is used.

Result of Action

The result of Bis-PEG6-acid’s action, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the activity of the biochemical pathways in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of Bis-PEG6-acid, as part of a PROTAC, could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the amide bond formed by Bis-PEG6-acid . Additionally, factors such as temperature and the presence of other molecules could influence the efficiency of the ubiquitin-proteasome system . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Bis-PEG6-acid plays a significant role in biochemical reactions. It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The ability of Bis-PEG6-acid to form stable amide bonds with primary amine groups makes it an ideal linker for this purpose .

Cellular Effects

The use of Bis-PEG6-acid in the formation of PROTACs has implications for cellular function. PROTACs can target specific proteins within a cell for degradation, influencing cell signaling pathways, gene expression, and cellular metabolism . Excessive PEGylation can lead to a strong inhibition of cellular uptake and less efficient binding with protein targets, reducing the potential of the delivery system .

Molecular Mechanism

At the molecular level, Bis-PEG6-acid exerts its effects through its ability to form stable amide bonds with primary amine groups . This property is utilized in the formation of PROTACs, where Bis-PEG6-acid serves as a linker between the E3 ubiquitin ligase ligand and the ligand for the target protein .

Metabolic Pathways

As a PEG derivative, it is likely involved in reactions with primary amine groups

Transport and Distribution

The transport and distribution of Bis-PEG6-acid within cells and tissues are likely influenced by its hydrophilic properties, which increase its solubility in aqueous media

Subcellular Localization

Its role in the formation of PROTACs suggests that it may be found wherever these compounds exert their effects within the cell

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGEYNLLRKUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)